Chemical Identity & Physicochemical Properties
Chemical Identity & Physicochemical Properties
Technical Whitepaper: 3,3-Dimethoxyheptane (CAS 116549-34-9) [1][2][3]
Executive Summary
3,3-Dimethoxyheptane (CAS 116549-34-9) is an aliphatic ketal derived from 3-heptanone. Often utilized in organic synthesis as a protected ketone equivalent, it offers stability against basic and nucleophilic conditions where the parent carbonyl would be reactive. In pharmaceutical and fragrance chemistry, it serves as a lipophilic intermediate or a "pro-fragrance" that releases the volatile ketone upon hydrolysis. This guide details the physicochemical properties, synthesis protocols, and handling requirements for researchers in drug development and fine chemical synthesis.
3,3-Dimethoxyheptane functions primarily as a masked carbonyl. Unlike its parent ketone (3-heptanone), the ketal functionality renders the C-3 carbon non-electrophilic, allowing for selective transformations elsewhere in a complex molecule.
Table 1: Physicochemical Profile
| Property | Value / Description |
| Chemical Name | 3,3-Dimethoxyheptane |
| Synonyms | 3-Heptanone dimethyl ketal; 3,3-Dimethoxy-heptane |
| CAS Number | 116549-34-9 |
| Molecular Formula | C9H20O2 |
| Molecular Weight | 160.25 g/mol |
| Structure | Aliphatic chain (heptane) with two methoxy groups at C-3 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~165–170 °C (Predicted @ 760 mmHg) |
| Density | ~0.85 g/cm³ (Predicted) |
| Solubility | Soluble in ethanol, ether, chloroform; Insoluble in water |
| LogP | ~2.8 (Lipophilic) |
Synthesis & Manufacturing Protocol
The synthesis of 3,3-dimethoxyheptane is challenging via direct ketalization due to the steric hindrance of the ketone compared to aldehydes. The standard acid-catalyzed reaction with methanol often suffers from poor equilibrium conversion.
Field-Proven Protocol: Trimethyl Orthoformate (TMOF) Method Rationale: Using TMOF drives the equilibrium forward by consuming the water byproduct chemically (producing methyl formate and methanol), rather than relying on physical removal (Dean-Stark).
Reagents:
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3-Heptanone (1.0 eq)
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Trimethyl Orthoformate (1.2 – 1.5 eq)
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Methanol (anhydrous, 2-3 volumes)
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p-Toluenesulfonic acid (p-TSA) or Camphorsulfonic acid (CSA) (1-2 mol%)
Step-by-Step Methodology:
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Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
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Addition: Charge the flask with 3-heptanone and anhydrous methanol. Add Trimethyl Orthoformate (TMOF).[4]
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Catalysis: Add the acid catalyst (p-TSA) in one portion.
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Reaction: Heat the mixture to mild reflux (approx. 60-65°C) for 4–6 hours. Monitor by GC-MS or TLC (stain with anisaldehyde; ketals often run higher than ketones).
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Quench: Cool to room temperature. Add solid Sodium Methoxide (NaOMe) or Sodium Bicarbonate to neutralize the acid completely (pH > 7). Crucial Step: Acid traces during distillation will cause reversion to the ketone.
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Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure to remove methyl formate and excess methanol.
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Purification: Distill the residue under vacuum. 3,3-Dimethoxyheptane will distill as a clear liquid. Store over molecular sieves (3Å or 4Å) to prevent hydrolysis.
Diagram 1: Synthesis Mechanism (TMOF Route)
Caption: Acid-catalyzed ketalization using TMOF as a chemical dehydrating agent to drive equilibrium.
Applications in Drug Development
A. Protecting Group Strategy In multi-step synthesis, the C-3 carbonyl of 3-heptanone is susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides). Converting it to 3,3-dimethoxyheptane protects this site, allowing modifications at other positions (e.g., halogenation of the terminal methyls or alkylation).
B. Controlled Release (Pro-Fragrance / Pro-Drug) Ketals hydrolyze in acidic environments (pH < 5) but are stable at neutral/basic pH. This property is exploited in:
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Topical Formulations: Release of the volatile ketone (fragrance) upon contact with slightly acidic skin mantle.
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Endosomal Release: In drug delivery, ketal linkers cleave inside the acidic endosomes of cells, releasing the active payload.
Diagram 2: Hydrolysis & Deprotection Pathway
Caption: Mechanism of acid-mediated hydrolysis regenerating the parent ketone.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS may be limited, its behavior is analogous to aliphatic ketals.
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Flammability: Combustible liquid. Keep away from heat and open flames.
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Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Peroxide Warning: Like all ethers/ketals, prolonged exposure to air may form explosive peroxides. Test for peroxides before distillation.
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Reactivity: Incompatible with strong acids (causes hydrolysis) and strong oxidizers.
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Health Hazards: Irritating to skin and eyes. Use standard PPE (gloves, goggles, fume hood).
References
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Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ketal formation and stability).
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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Clerici, A., et al. (1998). "A New Efficient Method for the Synthesis of Acetals and Ketals." Tetrahedron. (Discusses TMOF usage for difficult ketones).
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PubChem Compound Summary. (2024). 3,3-Dimethylheptane (Structural Analog Data). National Center for Biotechnology Information. [Link]
